2-Hydrazino-4-methyl-1H-benzimidazole
Overview
Description
2-Hydrazino-4-methyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a hydrazino group at the second position and a methyl group at the fourth position .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reduction of 2-nitro-4-methylacetanilide to obtain the desired benzimidazole derivative . Another approach involves the use of microwave-assisted synthesis, which offers higher yields and reduced reaction times .
Industrial Production Methods: Industrial production of 2-Hydrazino-4-methyl-1H-benzimidazole often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts such as zinc or copper can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-4-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have significant biological activities .
Scientific Research Applications
2-Hydrazino-4-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Hydrazino-4-methyl-1H-benzimidazole involves its interaction with specific molecular targets. In cancer therapy, it acts by inhibiting key enzymes involved in cell proliferation. The hydrazino group plays a crucial role in binding to the active sites of these enzymes, thereby blocking their activity . The compound also interferes with DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
- 2-Methyl-1H-benzimidazole
- 2-Hydrazino-1-methyl-1H-benzimidazole
- 2-Substituted benzimidazoles
Comparison: 2-Hydrazino-4-methyl-1H-benzimidazole is unique due to the presence of both the hydrazino and methyl groups, which confer distinct chemical and biological properties. Compared to 2-Methyl-1H-benzimidazole, the hydrazino group enhances its reactivity and potential for forming hydrogen bonds, making it more effective in biological applications . The compound’s versatility in undergoing various chemical reactions also sets it apart from other similar benzimidazole derivatives .
Properties
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-2-4-6-7(5)11-8(10-6)12-9/h2-4H,9H2,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSSNYNZFSNIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.